(1-Methylcyclohexyl)benzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

828-45-5 |

|---|---|

分子式 |

C13H18 |

分子量 |

174.28 g/mol |

IUPAC名 |

(1-methylcyclohexyl)benzene |

InChI |

InChI=1S/C13H18/c1-13(10-6-3-7-11-13)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |

InChIキー |

RATMDIXKNCIQOD-UHFFFAOYSA-N |

正規SMILES |

CC1(CCCCC1)C2=CC=CC=C2 |

製品の起源 |

United States |

Foundational & Exploratory

(1-Methylcyclohexyl)benzene chemical properties and structure

An In-Depth Technical Guide to (1-Methylcyclohexyl)benzene: Properties, Structure, and Synthesis

Abstract

This compound is an aromatic hydrocarbon featuring a unique structural motif: a benzene ring attached to a cyclohexyl moiety via a quaternary carbon atom. This arrangement, combining aromatic and aliphatic characteristics, makes it a compound of significant interest in synthetic organic chemistry. Its structure serves as a valuable scaffold and intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, structural features, spectroscopic signature, synthesis methodologies, and core reactivity principles. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the practical application of this knowledge in a laboratory and industrial context.

Molecular Structure and Nomenclature

The foundational identity of this compound lies in its distinct architecture. It consists of a phenyl group and a methyl group both bonded to the same carbon atom (C1) of a cyclohexane ring. This creates a sterically hindered quaternary center that influences the molecule's overall conformation and reactivity.

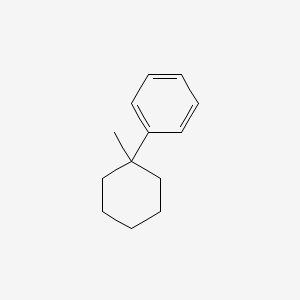

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of this compound are characteristic of a non-polar aromatic hydrocarbon of its molecular weight. It is a liquid at standard temperature and pressure with low water solubility.

| Property | Value | Source |

| Molecular Weight | 174.28 g/mol | [3][4][5] |

| Density | 0.921 g/cm³ | [4] |

| Boiling Point | 248.6 °C at 760 mmHg | [4] |

| Flash Point | 97 °C | [4] |

| Refractive Index | 1.511 | [4] |

| LogP | 3.908 - 5 | [3][4][5] |

Synthesis and Mechanistic Considerations

The most direct and common method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene.[6] This electrophilic aromatic substitution reaction provides an efficient pathway to form the carbon-carbon bond between the aromatic ring and the cyclohexyl moiety.

Causality in Synthesis Design: The choice of alkylating agent is critical. Two primary precursors can be considered:

-

1-Methylcyclohexanol: In the presence of a strong protic acid like H₂SO₄ or H₃PO₄, the alcohol is protonated, and subsequent loss of water generates the stable tertiary 1-methylcyclohexyl carbocation.

-

1-Methylcyclohexene: Protonation of the alkene by a strong acid also yields the same tertiary carbocation.[7] This is often preferred as it avoids the formation of water, which can interfere with certain Lewis acid catalysts.

The tertiary carbocation (C₇H₁₃⁺) is the key electrophile. Its stability minimizes the risk of rearrangements, a common issue in Friedel-Crafts alkylations with primary or secondary carbocations. Benzene, acting as the nucleophile, then attacks the carbocation to form an arenium ion intermediate. Aromaticity is restored upon deprotonation, yielding the final product.

Caption: Mechanism of Friedel-Crafts alkylation for synthesis.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol is adapted from established procedures for similar alkylations.[8]

Materials:

-

Benzene (anhydrous)

-

1-Methylcyclohexene

-

Concentrated Sulfuric Acid (98%)

-

Sodium Hydroxide solution (5% w/v)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Ice bath

Procedure:

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Initial Charge: Charge the flask with benzene (6 eq.) and concentrated sulfuric acid (0.5 eq.). Begin stirring and cool the mixture to 5-10 °C.

-

Scientist's Note: Using an excess of benzene minimizes polysubstitution, where more than one cyclohexyl group is added to the ring. The temperature is kept low to control the exothermic reaction and reduce byproduct formation.

-

-

Substrate Addition: Add 1-methylcyclohexene (1 eq.) dropwise from the dropping funnel over 90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

-

Work-up - Quenching & Separation: Carefully transfer the reaction mixture to a separatory funnel containing ice-cold water. Separate the organic layer.

-

Trustworthiness Check: The acid catalyst must be thoroughly removed. Wash the organic layer sequentially with cold concentrated sulfuric acid (2x), deionized water (2x), 5% sodium hydroxide solution (2x to neutralize any remaining acid), and finally with brine (1x). Check the pH of the final aqueous wash to ensure it is neutral.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (excess benzene) using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature range for this compound. The purity of the final product should be confirmed by GC-MS and NMR spectroscopy.

Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.[2]

| Technique | Expected Signature |

| ¹H NMR | - Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm, integrating to 5H, corresponding to the monosubstituted benzene ring. - Aliphatic Protons: A series of broad multiplets between δ 1.2-2.2 ppm, integrating to 10H, for the cyclohexyl ring protons. - Methyl Protons: A singlet around δ 1.2-1.3 ppm, integrating to 3H, for the methyl group.[3] |

| ¹³C NMR | - Aromatic Carbons: Multiple signals between δ 125-150 ppm. The ipso-carbon (attached to the cyclohexyl group) will be a quaternary signal around δ 148-150 ppm. - Quaternary Aliphatic Carbon: A signal around δ 35-40 ppm for the C1 of the cyclohexane ring. - Cyclohexyl CH₂ Carbons: Signals in the range of δ 22-38 ppm. - Methyl Carbon: A signal around δ 25-30 ppm.[3] |

| IR Spectroscopy | - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹. - Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. - Monosubstituted Benzene Bending: Strong absorptions around 700 cm⁻¹ and 750 cm⁻¹.[3] |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 174. - Key Fragmentation: A prominent peak at m/z = 91 (tropylium ion, [C₇H₇]⁺) is expected from benzylic cleavage. Another significant fragment would be the loss of the phenyl group, resulting in the 1-methylcyclohexyl cation at m/z = 97. |

Reactivity and Applications

The chemical behavior of this compound is dictated by its two main components:

-

Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation).[2] The (1-methylcyclohexyl) group is an ortho-, para-directing activator due to hyperconjugation and weak inductive effects. However, the significant steric bulk of the substituent strongly favors substitution at the para position over the ortho positions.

-

Aliphatic Ring: The cyclohexane ring is saturated and generally unreactive except under conditions that promote free-radical reactions, such as radical halogenation at the cyclohexyl C-H bonds.

Applications in Drug Development and Fine Chemicals: Cyclohexyl-substituted aromatic compounds are important structural motifs in medicinal chemistry and materials science.[6]

-

Pharmaceutical Intermediates: The compound serves as a key building block for synthesizing more complex active pharmaceutical ingredients (APIs).[1][2] The cyclohexyl group can act as a bioisostere for a phenyl ring, helping to fine-tune a drug candidate's lipophilicity, metabolic stability, and receptor binding profile.[6]

-

Fine Chemical Synthesis: Its unique structure is utilized in the creation of specialty polymers, liquid crystals, and other high-value organic materials where specific thermal or physical properties are required.[1][6]

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazards: The compound is combustible.[9] While specific toxicity data is limited, similar aromatic hydrocarbons can be harmful if swallowed or inhaled and may cause skin and eye irritation.[10][11][12] Aspiration into the lungs if swallowed can be a significant hazard.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10] All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[10]

Conclusion

This compound is a structurally significant molecule whose synthesis, properties, and reactivity are well-defined by the principles of organic chemistry. Its efficient synthesis via Friedel-Crafts alkylation and the distinct reactivity of its aromatic and aliphatic components make it a versatile intermediate. For researchers in drug discovery and materials science, a thorough understanding of this compound's technical profile is crucial for its effective application in the development of novel and functional molecules.

References

- PubChem. 1-Methyl-4-(1-methylcyclohexyl)benzene. [Link]

- PubChem. This compound. [Link]

- PubChem. 1-Methyl-2-(1-methylcyclohexyl)benzene. [Link]

- SpectraBase. Benzene, (1-methylhexyl)-. [Link]

- Pharmaffiliates. Understanding (3-methylcyclohexyl)

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of (3-methylcyclohexyl)benzene CAS 17733-69-6. [Link]

- The Royal Society of Chemistry.

- Organic Syntheses. cyclohexylbenzene. [Link]

- NIST. Benzene, (1-methylhexyl)-. [Link]

- PubChem. 1-Methyl-3-(3-methylcyclohexyl)benzene. [Link]

- YouTube. How Benzene Reacts with Cyclohexene to Form Cyclohexylbenzene? #electrophilicsubstitution. [Link]

- chemrevise.

- Carl ROTH.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. carlroth.com [carlroth.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. cpchem.com [cpchem.com]

Physical properties of (1-Methylcyclohexyl)benzene boiling point and density

An In-depth Technical Guide to the Physical Properties of (1-Methylcyclohexyl)benzene: Boiling Point and Density

Introduction

This compound, with the chemical formula C₁₃H₁₈, is an aromatic hydrocarbon characterized by a benzene ring attached to a cyclohexyl group at the 1-position, which is also substituted with a methyl group.[1][2][3][4] Understanding the fundamental physical properties of such compounds is paramount for researchers and drug development professionals. These properties, primarily boiling point and density, are critical for a multitude of applications, including the design of synthesis and purification protocols, ensuring substance purity, and developing formulations.

This guide provides a detailed examination of the boiling point and density of this compound. It outlines the theoretical principles governing these properties and presents robust, field-proven experimental protocols for their accurate determination, ensuring scientific integrity and reproducibility.

Physicochemical Data of this compound

A summary of key quantitative data for this compound is presented below. These values serve as a crucial reference for experimental design and substance identification.

| Property | Value | Source |

| CAS Number | 828-45-5 | [1] |

| Molecular Formula | C₁₃H₁₈ | [1][2][3] |

| Molecular Weight | 174.28 g/mol | [1][2] |

| Boiling Point | 248.6°C at 760 mmHg | [1] |

| Density | 0.921 g/cm³ | [1] |

| Flash Point | 97°C | [1] |

| Refractive Index | 1.511 | [1] |

Part 1: Boiling Point Determination

Theoretical Framework

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][6] At this temperature, the liquid undergoes a phase transition to a gas. This property is a direct indicator of the strength of intermolecular forces within the liquid; stronger forces necessitate more energy (a higher temperature) to overcome them.[5] For non-polar hydrocarbons like this compound, the primary intermolecular interactions are London dispersion forces, which generally increase with molecular weight and surface area.[5]

Accurate boiling point determination is not only crucial for identifying a compound but also for assessing its purity. Impurities will typically cause the boiling point to elevate and occur over a range rather than at a sharp, constant temperature.[7]

Experimental Protocol: Capillary Method

The capillary method is a common and reliable technique for determining the boiling point of small quantities of a liquid. The procedure relies on observing the temperature at which a rapid and continuous stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid.[5]

Methodology:

-

Preparation: Seal one end of a glass capillary tube by heating it in a flame and rotating it until the end is closed.[5][8]

-

Sample Loading: Transfer a small amount (a few milliliters) of this compound into a small test tube or fusion tube.[5][7]

-

Assembly: Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end pointing upwards.[8]

-

Heating Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum heating block).[5][8]

-

Heating and Observation: Heat the apparatus slowly and gently.[5] As the temperature rises, air trapped in the capillary tube will expand and slowly exit.

-

Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5] This indicates that the vapor pressure of the liquid has overcome the external pressure.

-

Confirmation: It is good practice to note the temperature, then allow the apparatus to cool slightly. The boiling point is confirmed as the temperature at which the liquid re-enters the capillary tube.

Causality and Trustworthiness: This protocol is self-validating. The observation of a continuous bubble stream provides a clear, non-subjective endpoint. The rate of heating is critical; slow heating ensures thermal equilibrium between the sample, thermometer, and heating medium, preventing overshooting and ensuring an accurate reading. The use of a heating block or Thiele tube provides uniform heat distribution.[5]

Workflow Visualization

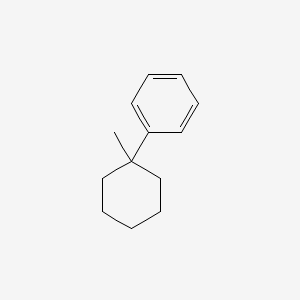

Caption: Experimental workflow for boiling point determination using the capillary method.

Part 2: Density Determination

Theoretical Framework

Density (ρ) is an intrinsic physical property of a substance, defined as its mass (m) per unit volume (V).[9] For liquids, density is influenced by temperature; an increase in temperature generally causes the volume to expand, thus decreasing the density.[9][10] Therefore, it is crucial to record the temperature at which density is measured.

Density is a fundamental parameter used in quality control, chemical engineering calculations, and for converting between mass and volume measurements. The determination of density requires precise measurements of both mass and volume.[10]

Experimental Protocol: Pycnometer or Volumetric Flask Method

For high accuracy, a pycnometer or a calibrated volumetric flask is superior to a graduated cylinder. This protocol ensures a highly precise volume measurement, leading to a more accurate density value.

Methodology:

-

Preparation: Thoroughly clean and dry a volumetric flask (e.g., 10 mL or 25 mL) and its stopper.

-

Mass of Empty Flask: Accurately weigh the empty, dry volumetric flask with its stopper on an analytical balance. Record this mass as m₁.[9]

-

Mass of Flask with Sample: Carefully fill the flask with this compound up to the calibration mark. Use a pipette for the final additions to ensure the meniscus is precisely on the mark. Weigh the filled flask with its stopper, and record this mass as m₂.

-

Temperature Measurement: Measure and record the temperature of the this compound sample.[10]

-

Mass of Flask with Reference Liquid: Empty and clean the flask. Fill it to the mark with a reference liquid of known density at the measured temperature (e.g., deionized water). Weigh the flask and reference liquid, recording the mass as m₃.

-

Calculation:

-

Mass of the sample (m_sample): m_sample = m₂ - m₁

-

Mass of the reference liquid (m_ref): m_ref = m₃ - m₁

-

Volume of the flask (V): V = m_ref / ρ_ref (where ρ_ref is the known density of the reference liquid at the measured temperature).

-

Density of the sample (ρ_sample): ρ_sample = m_sample / V

-

Causality and Trustworthiness: This protocol establishes a self-validating system by calibrating the exact volume of the flask using a reference standard (water) under the same temperature conditions. This minimizes errors associated with the manufacturing tolerances of glassware. Using an analytical balance ensures high precision in mass measurements.[10][11] Repeating the measurement multiple times and averaging the results further enhances the reliability and provides a measure of experimental uncertainty.[11]

Workflow Visualization

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. scitoys.com [scitoys.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. byjus.com [byjus.com]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 11. m.youtube.com [m.youtube.com]

CAS number and IUPAC name for (1-Methylcyclohexyl)benzene

An In-Depth Technical Guide to (1-Methylcyclohexyl)benzene for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key aromatic hydrocarbon. It is intended for researchers, chemists, and professionals in the fields of drug discovery, fine chemical synthesis, and materials science. This guide delves into the compound's fundamental properties, synthesis protocols, and potential applications, grounding all information in established scientific principles and authoritative sources.

Core Compound Identification

-

IUPAC Name: this compound

-

CAS Number: 828-45-5[1]

-

Canonical SMILES: CC1(CCCCC1)C2=CC=CC=C2

This compound features a benzene ring attached to a cyclohexane ring at a quaternary carbon, which also bears a methyl group. This sterically hindered structure imparts specific chemical and physical properties that are of interest in synthetic chemistry.

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of this compound are crucial for its identification, purification, and application in further synthetic work.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 174.28 g/mol | [2] |

| Complexity | 147 | [2] |

| XLogP3-AA | 5 | [1] |

| Heavy Atom Count | 13 | [1] |

| Monoisotopic Mass | 174.140850574 Da | [2] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, typically in the range of 7.0-7.5 ppm. The aliphatic protons of the cyclohexyl ring will appear as a series of multiplets further upfield, and a distinct singlet for the methyl group protons will also be present.[2]

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the ipso-carbon being deshielded. The quaternary carbon of the cyclohexyl ring will also have a characteristic chemical shift, along with the other aliphatic carbons and the methyl carbon.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit C-H stretching vibrations for the aromatic and aliphatic components. Aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region.[2]

Synthesis Methodology: Friedel-Crafts Alkylation

The most common and industrially viable method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene with a suitable alkylating agent, such as 1-methylcyclohexanol or 1-chloro-1-methylcyclohexane, in the presence of a Lewis acid catalyst.

Causality in Experimental Design

The choice of a strong Lewis acid, such as aluminum chloride (AlCl₃) or a Brønsted acid like sulfuric acid (H₂SO₄), is critical. The acid serves to generate a carbocation intermediate from the alkylating agent. In the case of 1-methylcyclohexanol, the acid protonates the hydroxyl group, which then leaves as a water molecule, forming a stable tertiary carbocation at the 1-position of the cyclohexane ring. This electrophile is then attacked by the nucleophilic benzene ring to form the final product. The use of excess benzene is common to minimize side reactions such as dialkylation.

Experimental Protocol: Synthesis of this compound

This protocol is an adaptation of the well-established Friedel-Crafts alkylation procedures.[3]

Materials:

-

Benzene (anhydrous, excess)

-

1-Methylcyclohexanol

-

Concentrated Sulfuric Acid (98%)

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 6 moles of anhydrous benzene. Cool the flask in an ice-water bath to 0-5 °C.

-

Catalyst Addition: Slowly add 1 mole of concentrated sulfuric acid to the stirred benzene. Maintain the temperature below 10 °C.

-

Addition of Alkylating Agent: Place 1 mole of 1-methylcyclohexanol in the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours. Vigorous stirring is essential to ensure proper mixing. The temperature should be maintained between 5-10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2-3 hours at the same temperature to ensure the reaction goes to completion.

-

Workup:

-

Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the excess benzene by rotary evaporation.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

-

Diagram of Synthesis Workflow

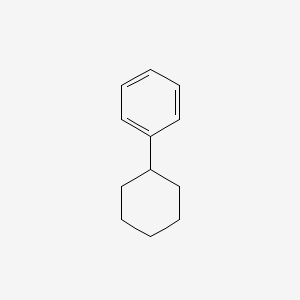

Caption: Friedel-Crafts Alkylation Workflow for this compound Synthesis.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in mainstream literature, its structural motifs are highly relevant in medicinal chemistry and fine chemical synthesis.[4][5]

Role as a Pharmaceutical Intermediate

The (1-methylcyclohexyl)phenyl moiety can be considered a bulky, lipophilic group. In drug design, such groups are often incorporated to:

-

Increase Lipophilicity: Enhancing the ability of a drug candidate to cross lipid membranes.

-

Modulate Metabolism: The quaternary carbon and the aromatic ring can influence how the molecule is metabolized by cytochrome P450 enzymes.

-

Serve as a Scaffold: The rigid structure can act as a non-polar scaffold to which various functional groups can be attached to interact with biological targets.

Utility in Fine Chemical Synthesis

As a substituted aromatic compound, this compound can undergo further functionalization. The benzene ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation, allowing for the introduction of other chemical handles. These transformations make it a versatile starting material for more complex molecules.

Logical Relationship in a Synthetic Pathway

Caption: Hypothetical pathway for API synthesis from this compound.

Safety and Handling

Currently, there is limited publicly available data on the specific toxicity and hazards of this compound.[1] Therefore, it is imperative to handle this compound with the standard precautions for a research chemical of unknown toxicity.

-

Work in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) from the supplier for any available information.

Conclusion

This compound is a valuable compound for synthetic chemists due to its unique structural features. Its synthesis via Friedel-Crafts alkylation is a robust and scalable process. While its direct applications are still emerging, its potential as a building block in the synthesis of pharmaceuticals and other fine chemicals is significant. Further research into the reactivity and applications of this compound is warranted.

References

- This compound | C13H18 | CID 181993 - PubChem.

- Exploring the Chemical Properties and Applications of (3-methylcyclohexyl)benzene CAS 17733-69-6. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Understanding (3-methylcyclohexyl)benzene: A Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- cyclohexylbenzene - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Whitepaper: A Technical Guide to the Theoretical Calculation of Molecular Orbitals for (1-Methylcyclohexyl)benzene

Abstract

The electronic structure of a molecule is fundamental to its chemical behavior, reactivity, and potential as a therapeutic agent. Molecular Orbital (MO) theory provides a powerful framework for understanding this structure. This in-depth technical guide details the theoretical and practical application of computational chemistry methods for calculating and analyzing the molecular orbitals of (1-Methylcyclohexyl)benzene. We will explore the causality behind methodological choices, from the selection of ab initio techniques like Hartree-Fock (HF) and Density Functional Theory (DFT) to the critical role of basis sets. This document serves as a comprehensive protocol for researchers seeking to apply these robust computational tools to predict molecular properties and guide experimental design.

Introduction: The Quantum Mechanical Lens on a Hybrid Molecule

This compound is a molecule of interest due to its hybrid structure, combining an aromatic benzene ring with a saturated, non-planar methylcyclohexyl group.[1] This structural dichotomy makes it an excellent model for studying the interplay between π-conjugated and σ-bonded systems. The molecular orbitals, which describe the wave-like behavior of electrons within the molecule, are not uniformly distributed.[2] Instead, they possess distinct energies and spatial distributions that govern the molecule's frontier electronics.

Understanding the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO characterizes its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key descriptor of chemical reactivity and electronic excitation potential.[2]

Theoretical calculations provide a means to access this information without the need for physical experimentation, offering predictive insights into reactivity, spectral properties, and intermolecular interactions.[3] This guide will provide a self-validating workflow for achieving accurate MO calculations using established quantum chemical methods.

Foundational Theories: Choosing the Right Computational Approach

The accuracy of any molecular orbital calculation is predicated on the theoretical method and basis set employed. The choice is a deliberate balance between computational cost and desired accuracy.[4]

The Self-Consistent Field (SCF) Framework

Both Hartree-Fock and DFT methods operate within the Self-Consistent Field (SCF) framework.[5] The core principle is iterative: an initial guess of the orbitals is used to calculate the average electric field experienced by each electron, which is then used to generate a new, improved set of orbitals. This process is repeated until the orbitals and the electric field are consistent with each other, and the total energy of the system converges to a minimum.

Hartree-Fock (HF) Theory: The Ab Initio Starting Point

Hartree-Fock is a foundational ab initio ("from first principles") method that solves the Schrödinger equation by approximating the complex many-electron wavefunction as a single Slater determinant.[2][6]

-

Expertise & Causality: HF theory is invaluable because it provides a clear, albeit simplified, picture of the electronic structure. Its primary limitation is the neglect of electron correlation—the way electrons dynamically avoid each other. It treats each electron as moving in the average field of all others.[7] This simplification often leads to inaccuracies, especially in systems with significant electron-electron interactions, but it serves as an excellent, computationally inexpensive starting point and a baseline for more advanced methods.

Density Functional Theory (DFT): Accuracy Through Electron Density

DFT has become the workhorse of modern computational chemistry. Instead of calculating the complex wavefunction for every electron, DFT determines the total electronic energy based on the spatially dependent electron density.[5][7]

-

Expertise & Causality: The power of DFT lies in its inclusion of electron correlation through an exchange-correlation (XC) functional.[8] Functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) are "hybrid" functionals because they mix a portion of the exact exchange from Hartree-Fock theory with approximations for the remaining exchange and correlation energies.[9] This approach provides a significant boost in accuracy over HF for a comparable computational cost, making it the preferred method for systems like this compound.

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is the collection of mathematical functions used to construct the molecular orbitals.[4][10] These functions are typically centered on each atom and approximate the shape of atomic orbitals.

-

Trustworthiness & Causality: The choice of basis set directly impacts the quality of the result.

-

Minimal Basis Sets (e.g., STO-3G): Use one function per atomic orbital. They are computationally fast but often too simplistic for research-grade calculations.[11]

-

Split-Valence Basis Sets (e.g., 3-21G, 6-31G): Offer more flexibility by using multiple functions for each valence orbital.[12] This allows the model to more accurately describe the electron distribution in the bonding regions. The 6-31G basis set is a widely accepted standard for routine calculations on organic molecules.

-

Polarization and Diffuse Functions (e.g., 6-31G(d,p), 6-31+G(d)): Polarization functions (like 'd' on heavy atoms and 'p' on hydrogens) add functions of higher angular momentum, allowing orbitals to change shape and polarize, which is critical for describing bonding accurately. Diffuse functions ('+') are large, broad functions that are essential for describing anions or systems with significant lone-pair character. For this compound, a Pople-style 6-31G(d) basis set provides a robust and reliable description of the electronic structure without excessive computational demand.

-

Experimental Protocol: A Validated Workflow for MO Calculation

This section outlines a detailed, step-by-step methodology for calculating the molecular orbitals of this compound. This protocol is designed to be a self-validating system, ensuring the final results correspond to a true energy minimum.

Step 1: Molecular Structure Generation

-

Objective: Create an initial 3D coordinate file for the molecule.

-

Procedure: a. Utilize a molecular editor and visualization tool such as Avogadro or IQmol.[13][14][15] b. Construct the this compound molecule. Alternatively, obtain the canonical SMILES string CC1(CCCCC1)C2=CC=CC=C2 from a public database like PubChem.[1] c. Perform an initial, rapid geometry "cleanup" using a molecular mechanics force field (e.g., MMFF94) within the software. This provides a chemically sensible starting structure, which is crucial for the efficiency of the subsequent quantum mechanical optimization. d. Save the coordinates in a standard format (e.g., .xyz or .mol).

Step 2: Geometry Optimization

-

Objective: To find the lowest-energy three-dimensional arrangement of the atoms on the potential energy surface. Molecular properties are only meaningful at an energy minimum.

-

Procedure: a. Prepare an input file for a quantum chemistry software package (e.g., ORCA, Gaussian, GAMESS).[14][16][17] b. Specify the level of theory. A robust choice for this system is DFT with the B3LYP functional and the 6-31G(d) basis set (B3LYP/6-31G(d)). c. Specify the calculation type as Opt (Optimization). d. Submit the calculation. The software will iteratively adjust the atomic positions to minimize the total energy until convergence criteria are met.

-

Trustworthiness Check: The output log file must be checked to confirm successful convergence.

Step 3: Vibrational Frequency Analysis (Self-Validation)

-

Objective: To confirm that the optimized geometry is a true local minimum and not a saddle point (transition state).

-

Procedure: a. Using the optimized geometry from Step 2, perform a subsequent Freq (Frequency) calculation at the same B3LYP/6-31G(d) level of theory.

-

Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point, requiring re-optimization.

Step 4: Single-Point Calculation and Orbital Generation

-

Objective: To calculate the final, accurate electronic energy and generate the molecular orbital data.

-

Procedure: a. Using the validated minimum-energy geometry, set up a single-point energy calculation. b. Specify a keyword in the input file to output the molecular orbitals and their energies (e.g., Pop=Full in Gaussian or a print statement for orbitals in ORCA). c. The output will contain a list of all molecular orbitals with their corresponding energy levels and occupation numbers.

Step 5: Visualization and Analysis

-

Objective: To visualize the 3D shapes of the molecular orbitals and analyze their characteristics.

-

Procedure: a. The software from Step 4 will generate a checkpoint or formatted output file (e.g., .chk, .gbw, .molden). b. Load this file into a visualization program like Avogadro, VMD, Chemissian, or Jmol.[13][14][17][18] c. Generate and display the surfaces of the HOMO, LUMO, and other orbitals of interest. Analyze their localization: Are they primarily on the benzene ring (π-system) or the cyclohexyl group (σ-system)? d. Extract the energies of the HOMO and LUMO from the output file to calculate the HOMO-LUMO gap.

Mandatory Visualization: Computational Workflow

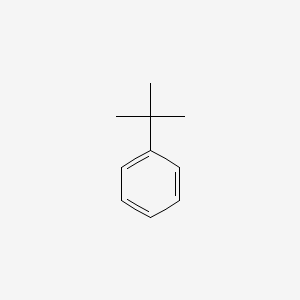

Caption: Workflow for theoretical molecular orbital calculation.

Data Presentation and Interpretation

The output of these calculations provides quantitative data that can be systematically analyzed.

Data Summary: Calculated Electronic Properties

The following table presents expected results for this compound calculated at the B3LYP/6-31G(d) level of theory after successful geometry optimization.

| Parameter | Value | Unit | Significance |

| Total Energy | (Typical Value) | Hartrees | The final converged electronic energy at the minimum geometry. |

| HOMO Energy | ~ -6.5 | eV | Energy of the highest occupied orbital; relates to ionization potential. |

| LUMO Energy | ~ -0.2 | eV | Energy of the lowest unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ~ 6.3 | eV | Indicator of chemical stability and electronic excitation energy. |

Interpretation of Frontier Orbitals

-

HOMO: For this compound, the HOMO is unequivocally a π-bonding orbital localized almost exclusively on the benzene ring.[19][20] The alkyl substituent acts as a weak electron-donating group, slightly raising the energy of this orbital compared to that of unsubstituted benzene. This orbital is the primary site for electrophilic attack.

-

LUMO: The LUMO is the corresponding π*-antibonding orbital, also localized on the aromatic ring. It is characterized by an additional nodal plane cutting through the plane of the ring. This orbital represents the most favorable location for accepting an electron, making it the site for nucleophilic attack.

-

The Cyclohexyl Group: The σ-orbitals associated with the C-C and C-H bonds of the methylcyclohexyl group are significantly lower in energy (more stable) than the π-system's HOMO and are therefore less involved in the molecule's frontier reactivity.

Mandatory Visualization: MO Conceptual Diagram

Sources

- 1. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular orbital - Wikipedia [en.wikipedia.org]

- 3. Molecular Orbital Calculations - CD ComputaBio [computabio.com]

- 4. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 5. rsc.anu.edu.au [rsc.anu.edu.au]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jetir.org [jetir.org]

- 12. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 13. reddit.com [reddit.com]

- 14. m.youtube.com [m.youtube.com]

- 15. reddit.com [reddit.com]

- 16. fiveable.me [fiveable.me]

- 17. Molecular Orbital Calculations [cms.gutow.uwosh.edu]

- 18. Chemissian: software to analyze spectra, build density maps and molecular orbitals | [chemissian.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Molecular orbitals of benzene [lampz.tugraz.at]

An In-depth Technical Guide to the Conformational Analysis of the Methylcyclohexyl Ring in (1-Methylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. In the realm of drug discovery and development, a profound understanding of a molecule's conformational preferences is not merely academic—it is a cornerstone of rational drug design. The cyclohexane ring, a ubiquitous scaffold in medicinal chemistry, presents a fascinating case study in conformational isomerism. This guide provides an in-depth technical exploration of the conformational analysis of (1-Methylcyclohexyl)benzene, a seemingly simple molecule that reveals complex stereoelectronic and steric interactions. We will dissect the foundational principles of cyclohexane conformation, evaluate the energetic penalties associated with substituents, and unravel the nuanced interplay between the methyl and phenyl groups that dictates the preferred three-dimensional arrangement of this molecule. This analysis serves as a model for understanding how subtle structural changes can profoundly impact molecular shape and, by extension, function.

Foundational Principles: The Conformation of Cyclohexane

The cyclohexane ring is not a planar hexagon. To alleviate angle strain and torsional strain, it adopts a number of non-planar conformations, the most stable of which is the chair conformation . In this arrangement, all carbon-carbon bonds are staggered, and the bond angles are approximately 111°, close to the ideal tetrahedral angle of 109.5°.

The chair conformation has two distinct types of proton positions:

-

Axial (a): Six C-H bonds are parallel to the principal C3 axis of the ring.

-

Equatorial (e): Six C-H bonds are oriented around the "equator" of the ring.

Through a process known as ring inversion or ring flipping , one chair conformation can interconvert to another. In this process, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane ring, these two chair conformations are energetically identical.[1]

Diagram: Cyclohexane Ring Inversion

Caption: Ring inversion of cyclohexane, showing the interconversion of axial (red) and equatorial (blue) positions.

The Influence of a Single Substituent: A-Values

When a substituent replaces a hydrogen atom on the cyclohexane ring, the two chair conformations are no longer of equal energy.[2] Generally, a conformation where the substituent is in an equatorial position is more stable than one where it is in an axial position.[3]

The energetic preference for the equatorial position is quantified by the A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[4] This energy difference arises primarily from steric strain, specifically 1,3-diaxial interactions .[5][6] An axial substituent experiences steric repulsion with the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions).[3] This is energetically unfavorable. In contrast, an equatorial substituent points away from the ring, minimizing steric clashes.

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.7-1.8 |

| -C₆H₅ (Phenyl) | 3.0 |

| -C(CH₃)₃ (tert-Butyl) | > 4.5 |

Data sourced from multiple references.[7][8][9]

As the table illustrates, the bulkier the substituent, the larger its A-value and the greater its preference for the equatorial position. The phenyl group is a relatively large substituent with a significant A-value of 3.0 kcal/mol.[7][8]

The Case of this compound: A Conformational Puzzle

In this compound, also known as 1-methyl-1-phenylcyclohexane, the C1 carbon is geminally disubstituted.[10] This presents a unique conformational challenge. Ring inversion will interconvert two non-identical chair conformations:

-

Conformer A: Methyl group is equatorial (Me_eq), and the Phenyl group is axial (Ph_ax).

-

Conformer B: Methyl group is axial (Me_ax), and the Phenyl group is equatorial (Ph_eq).

Based solely on A-values, one would predict that Conformer B would be significantly more stable, as the larger phenyl group (A-value ≈ 3.0 kcal/mol) would strongly prefer the equatorial position over the smaller methyl group (A-value ≈ 1.7 kcal/mol). However, experimental and computational studies reveal a surprising outcome.

Diagram: Conformational Equilibrium of this compound

Caption: The unexpected conformational preference in this compound.

Contrary to the prediction from A-values, the equilibrium is substantially shifted towards Conformer A , where the bulkier phenyl group occupies the axial position.[11][12] Experimental data suggests that the conformer with the axial phenyl group is favored, with a free energy difference of approximately 0.32 kcal/mol.[11] This indicates that the simple additivity of A-values breaks down in this geminally disubstituted system.[12]

The reason for this counterintuitive preference lies in the severe steric interactions present in Conformer B (Me_ax / Ph_eq). When the phenyl group is equatorial, its ortho-hydrogens can clash sterically with the hydrogens of the axial methyl group.[13][14] This interaction is a form of A¹,³ strain (also known as 1,3-allylic strain), which is a destabilizing interaction between a substituent on one end of a double bond (or in this case, the plane of the phenyl ring) and an allylic substituent.[15][16] To minimize this repulsion, the phenyl ring would have to adopt a specific, and likely unfavorable, rotational conformation.

In Conformer A (Me_eq / Ph_ax), the axial phenyl group can orient itself to minimize steric interactions. It can rotate such that its ortho-hydrogens do not severely clash with the equatorial methyl group or the equatorial hydrogens on C2 and C6.[13] While there are 1,3-diaxial interactions between the ortho-hydrogens of the axial phenyl ring and the axial hydrogens at C3 and C5, these appear to be less destabilizing than the Me_ax / Ph_eq interaction in Conformer B.[13]

Methodologies for Conformational Analysis

Determining the conformational equilibrium and the energy barriers between conformers requires a combination of experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational dynamics.[17]

Workflow for Variable-Temperature (VT) NMR Analysis:

Caption: Experimental workflow for VT-NMR conformational analysis.

-

Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., dichloromethane-d2, toluene-d8).

-

Room Temperature Spectra: At room temperature, ring inversion is rapid on the NMR timescale. The observed spectrum will show a single set of time-averaged signals for the methyl and phenyl groups.

-

Low-Temperature Spectra: As the sample is cooled, the rate of ring inversion decreases. Below a certain temperature (the coalescence temperature), the interconversion becomes slow enough that the NMR spectrometer can resolve the signals for each individual conformer.[18]

-

Data Analysis: By integrating the distinct signals corresponding to the methyl or phenyl groups in each conformer, the equilibrium constant (K_eq) can be determined. The Gibbs free energy difference (ΔG) is then calculated using the equation ΔG = -RTln(K_eq).[19] Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can further validate spatial relationships, confirming which groups are axial and equatorial.

Computational Chemistry Protocol

Computational methods provide invaluable insights into the structures and relative energies of conformers.[20][21]

Workflow for Computational Conformational Analysis:

Caption: A typical workflow for computational conformational analysis.

-

Structure Building: Create 3D models of both Conformer A and Conformer B.

-

Geometry Optimization: Use a quantum mechanical method, such as Density Functional Theory (DFT), to find the lowest energy structure for each conformer.[11]

-

Frequency Calculation: This step is crucial to verify that the optimized structures are true energy minima on the potential energy surface.

-

Energy Calculation: Perform high-level single-point energy calculations on the optimized geometries to obtain accurate relative energies (ΔG).

-

Analysis: The calculated energy difference between the conformers can be directly compared to experimental results from NMR. The optimized structures also allow for a detailed analysis of the specific steric clashes that lead to the observed conformational preference.

Conclusion and Implications for Drug Development

The conformational analysis of this compound serves as a powerful reminder that simple steric models, like A-values, can be insufficient for predicting the behavior of more complex systems. The subtle interplay of 1,3-diaxial interactions and A¹,³ strain creates a counterintuitive energy landscape where the bulkier substituent prefers the sterically more demanding axial position.

For drug development professionals, this case study underscores several critical points:

-

Molecular Shape is Paramount: The precise 3D orientation of substituents on a core scaffold dictates how a molecule fits into a binding pocket. An unexpected conformational preference can dramatically alter the pharmacophore presented to a biological target.

-

Beyond Simple Models: While useful for initial predictions, simple heuristics must be augmented with rigorous experimental and computational analysis, especially in highly substituted systems.

-

Rational Design Requires Deep Understanding: By understanding the fundamental forces that govern molecular conformation—steric repulsion, torsional strain, and stereoelectronic effects—scientists can more effectively design and optimize drug candidates with desired structural and functional properties.

Ultimately, a thorough conformational analysis, integrating both empirical and theoretical methods, is an indispensable component of the modern drug discovery pipeline, enabling the rational design of safer and more efficacious therapeutics.

References

- KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I.

- Lumen Learning. (n.d.). Monosubstituted Cylcohexanes | MCC Organic Chemistry.

- Sloop, J. C. (2018). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.

- StudySmarter. (2023, October 14). Conformational Analysis of Cyclohexane: Examples & Changes.

- Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes.

- University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes.

- ResearchGate. (2000). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane.

- Davis, R. (2013, September 19). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions [Video]. YouTube.

- Chemistry Stack Exchange. (2016, April 23). How much steric hindrance does a phenyl group offer?.

- Scharberg, M. (2017, December 28). Computational conformational analysis of cyclohexanes [Video]. YouTube.

- Journal of Chemical Education. (1983). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy.

- Chemistry LibreTexts. (2021, August 25). 3.3: Conformational analysis of cyclohexanes.

- Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry.

- Brownstein, S., & Miller, R. (1960). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry.

- St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane.

- Chemistry Lover. (2018, May 31). Confirmational analysis of 1-methyl-1-phenyl cyclohexane [Video]. YouTube.

- Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance.

- Marini, J. L. (1969).

- CHEM 330 Handout. (n.d.). Table of A-Values.

- Allinger, N. L., & Tribble, M. T. (1971). Conformational analysis. 40. Conformation of 1-methyl-1-phenylcyclohexane and conformational energies of the phenyl and vinyl groups. The Journal of Organic Chemistry.

- Wikipedia. (n.d.). A value.

- Wikipedia. (n.d.). Allylic strain.

- Chemistry Lover. (2023, March 15). Conformational analysis of substituted cyclohexane [Video]. YouTube.

- Chemistry Stack Exchange. (2015, July 24). How big is the gauche interaction of methyl with phenyl in a disubstituted cyclohexane?.

- Foley, D. J., et al. (2011). 1,3-allylic strain as a strategic diversification element for constructing libraries of substituted 2-arylpiperidines. Angewandte Chemie International Edition.

- ResearchGate. (1989). Allylic 1,3-strain as a controlling factor in stereoselective transformations.

- Hoffmann, R. W. (1989). Allylic 1,3-strain as a controlling factor in stereoselective transformations. Chemical Reviews.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 10. This compound | C13H18 | CID 181993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Allylic strain - Wikipedia [en.wikipedia.org]

- 16. [PDF] Allylic 1,3-strain as a controlling factor in stereoselective transformations | Semantic Scholar [semanticscholar.org]

- 17. auremn.org.br [auremn.org.br]

- 18. sikhcom.net [sikhcom.net]

- 19. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 20. studysmarter.co.uk [studysmarter.co.uk]

- 21. m.youtube.com [m.youtube.com]

The Alkylated Benzene Compass: A Technical Guide to Discovery, Synthesis, and Modern Application

This guide provides an in-depth exploration of the discovery and historical synthesis of alkylated benzene derivatives, tailored for researchers, scientists, and professionals in drug development. It navigates from the seminal discoveries of the 19th century to the sophisticated, green methodologies of the 21st, offering not just protocols but the scientific rationale that underpins them.

Part 1: The Genesis of Aromatic Alkylation: A Serendipitous Discovery

The journey into the vast landscape of synthetic organic chemistry is marked by pivotal discoveries that have fundamentally altered our ability to construct complex molecules. Among these, the electrophilic substitution on an aromatic ring stands as a cornerstone. The story of alkylated benzene derivatives is inextricably linked to the groundbreaking work of French chemist Charles Friedel and his American collaborator, James Mason Crafts.[1][2][3][4][5][6][7][8]

In 1877, while investigating the reaction of alkyl halides with metallic aluminum, Friedel and Crafts observed the unexpected evolution of hydrogen chloride and the formation of new hydrocarbons.[2][6] This serendipitous finding led them to deduce that the true catalyst was not the metal itself, but the aluminum chloride formed in situ.[6] Their subsequent systematic investigation revealed a general and powerful method for attaching alkyl and acyl substituents to an aromatic ring, a set of reactions now famously known as the Friedel-Crafts reactions.[1][3][9][10] This discovery was a watershed moment, providing a direct route to a vast array of substituted aromatic compounds that were previously inaccessible.

Part 2: The Friedel-Crafts Reaction: Mechanism and Intricacies

The Friedel-Crafts reactions, encompassing both alkylation and acylation, proceed via an electrophilic aromatic substitution (EAS) mechanism.[2][11][12] The core principle involves the generation of a potent electrophile that is subsequently attacked by the electron-rich π-system of the benzene ring.

Friedel-Crafts Alkylation: Forging Carbon-Carbon Bonds

The Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][10]

Mechanism:

-

Generation of the Electrophile: The Lewis acid catalyst activates the alkyl halide to form a carbocation or a carbocation-like complex. For tertiary and secondary alkyl halides, a discrete carbocation is often formed.[7][13][14] For primary alkyl halides, a more polarized complex between the alkyl halide and the Lewis acid is the likely electrophile.[15]

-

Electrophilic Attack: The nucleophilic π-electrons of the benzene ring attack the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[2][12]

-

Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[10]

Diagram: Mechanism of Friedel-Crafts Alkylation

Caption: Formation of the electrophilic acylium ion.

Advantages over Alkylation:

-

No Polyacylation: The product of the acylation, a ketone, is less reactive than the starting material because the acyl group is electron-withdrawing. This deactivation of the ring prevents further acylation reactions.

-

No Carbocation Rearrangement: The acylium ion is resonance-stabilized and does not undergo rearrangement.

The ketone product can then be reduced to the corresponding alkyl group using methods like the Clemmensen or Wolff-Kishner reduction, providing a reliable two-step method for the synthesis of straight-chain alkylbenzenes.

Part 3: Experimental Protocols: From the Bench to Industrial Scale

A deep understanding of synthetic methodology is built upon robust and reproducible experimental protocols. This section provides detailed procedures for both classical and modern approaches to the synthesis of alkylated benzene derivatives.

Laboratory-Scale Friedel-Crafts Alkylation: Synthesis of p-di-tert-butylbenzene

This experiment illustrates a classic Friedel-Crafts alkylation using a tertiary alkyl halide to minimize carbocation rearrangement and a sterically hindered substrate to limit over-alkylation. [16] Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| t-butylbenzene | 134.22 | 0.5 mL | ~0.0033 |

| t-butyl chloride | 92.57 | 1.0 mL | ~0.0093 |

| Anhydrous AlCl₃ | 133.34 | 0.05 g | ~0.00037 |

| Diethyl ether | 74.12 | ~4 mL | - |

| Ice-cold water | 18.02 | ~1 mL | - |

Procedure:

-

In a 5 mL conical vial equipped with a magnetic stir bar, combine 0.5 mL of t-butylbenzene and 1.0 mL of t-butyl chloride. [16]2. Cool the mixture in an ice bath while stirring. [16]3. Weigh 0.05 g of anhydrous aluminum chloride quickly to minimize exposure to atmospheric moisture and add it to the reaction mixture in three portions over 15 minutes, allowing the reaction to subside between additions. [16]A white precipitate should become visible.

-

After the final addition, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes. [16]5. Carefully quench the reaction by adding 1 mL of ice-cold water followed by 2 mL of diethyl ether. [16]6. Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with two additional 1 mL portions of diethyl ether. [16]7. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. [16]8. Evaporate the solvent to obtain the crude product. [16]9. Recrystallize the product from a suitable solvent, such as methanol, to obtain pure p-di-tert-butylbenzene.

Causality of Experimental Choices:

-

Anhydrous Conditions: Aluminum chloride is highly moisture-sensitive and will decompose in the presence of water, rendering it inactive as a catalyst.

-

Ice Bath: The Friedel-Crafts reaction is exothermic. Cooling the reaction mixture controls the reaction rate and prevents unwanted side reactions.

-

Portion-wise Addition of AlCl₃: This also helps to control the exothermicity of the reaction. [16]* Aqueous Workup: The addition of water quenches the reaction by decomposing the aluminum chloride catalyst.

Laboratory-Scale Friedel-Crafts Acylation: Synthesis of 4'-Methoxypropiophenone

This procedure details the acylation of anisole, an activated aromatic ring, using propionyl chloride. [17] Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Anisole | 108.14 | 0.050 mol | 0.050 |

| Propionyl chloride | 92.52 | 0.055 mol | 0.055 |

| Anhydrous AlCl₃ | 133.34 | 0.055 mol | 0.055 |

| Dichloromethane | 84.93 | ~25 mL | - |

| Concentrated HCl | 36.46 | ~15 mL | - |

| Saturated NaHCO₃ | 84.01 | As needed | - |

Procedure:

-

In a 100-mL round-bottom flask equipped with an addition funnel and a reflux condenser, suspend 0.055 mol of anhydrous aluminum chloride in 15 mL of dichloromethane. [4]2. Cool the mixture to 0°C in an ice bath. [4]3. In the addition funnel, prepare a solution of 0.055 mol of propionyl chloride in 10 mL of dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 10 minutes. [4]4. After the addition is complete, add a solution of 0.050 mol of anisole in 10 mL of dichloromethane dropwise to the reaction mixture. [4]5. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15 minutes. [4]6. Slowly and carefully pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl. [4]7. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with 20 mL of dichloromethane. [4]8. Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, followed by water. [4]9. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product. [4]10. The product can be purified by distillation or recrystallization.

Self-Validating System:

The success of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (anisole) and the appearance of the product. The final product should be characterized by spectroscopic methods such as IR (to confirm the presence of the carbonyl group) and ¹H NMR spectroscopy. [17]

Part 4: The Evolution of Alkylbenzene Synthesis: Greener Pastures

While the classical Friedel-Crafts reaction remains a staple in organic synthesis, its reliance on stoichiometric amounts of corrosive and moisture-sensitive Lewis acids, and the use of halogenated solvents, has prompted the development of more environmentally benign alternatives. [18][19][20]

Heterogeneous Catalysis: The Rise of Solid Acids

A significant advancement in alkylbenzene synthesis has been the replacement of traditional Lewis acids with solid acid catalysts such as zeolites, clays, and metal oxides. [18][21]These catalysts offer several advantages:

-

Ease of Separation: Being in a different phase from the reaction mixture, they can be easily separated by filtration.

-

Reusability: They can often be regenerated and reused, reducing waste and cost.

-

Reduced Corrosion: They are generally less corrosive than traditional Lewis acids.

-

Shape Selectivity: In the case of zeolites, the well-defined pore structure can lead to higher selectivity for certain isomers.

Industrial Application: Synthesis of Linear Alkylbenzenes (LABs)

Linear alkylbenzenes are key precursors to the production of biodegradable detergents. [22][23][24]The industrial synthesis of LABs has largely shifted from using corrosive hydrogen fluoride (HF) or aluminum chloride to solid acid catalysts in fixed-bed reactors. [21][23]The process typically involves the alkylation of benzene with long-chain linear mono-olefins. [21]

Diagram: Industrial LAB Synthesis Workflow

Caption: Simplified workflow for the industrial production of Linear Alkylbenzenes (LABs).

Biocatalysis and Green Solvents

More recent research has focused on the use of biocatalysts, such as enzymes, to perform Friedel-Crafts-type reactions under mild, aqueous conditions. [14]These approaches offer the potential for high enantioselectivity, which is crucial in the synthesis of chiral drug molecules. Additionally, the use of greener solvents, such as ionic liquids and deep eutectic solvents, is being explored to replace traditional volatile organic compounds.

Part 5: Characterization of Alkylated Benzene Derivatives

The unambiguous identification and characterization of the synthesized alkylated benzene derivatives are paramount. A combination of spectroscopic and chromatographic techniques is typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the molecule, including the number and connectivity of protons and carbons. The substitution pattern on the benzene ring can be determined from the splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups. In Friedel-Crafts acylation, the appearance of a strong carbonyl (C=O) stretch is a key indicator of a successful reaction.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying components in a reaction mixture. [25][26]* Gas Chromatography (GC): Used to assess the purity of the product and to quantify the relative amounts of different isomers in a mixture.

Conclusion

The discovery of the Friedel-Crafts reaction more than a century ago opened a new chapter in synthetic organic chemistry, providing a versatile tool for the construction of alkylated and acylated aromatic compounds. From its serendipitous beginnings, the methodology has evolved significantly, driven by the need for greater control, efficiency, and environmental sustainability. The journey from stoichiometric, corrosive Lewis acids to sophisticated solid acid catalysts and biocatalytic systems exemplifies the continuous innovation that characterizes the field. For researchers and professionals in drug development and materials science, a thorough understanding of the historical context, mechanistic intricacies, and modern advancements in the synthesis of alkylated benzene derivatives remains an indispensable asset.

References

- Cerkovnik, J., et al. (2021). An analysis of Electrophilic Aromatic Substitution: A “complex approach”. Molecules, 26(2), 375.

- Sanz-Cervera, J. F. (2018). The Friedel–Crafts Alkylation and Acylation Reactions. Synform, 29(04), A49-A53.

- Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

- Ismail, Y. (2025). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways.

- University of Toronto. (n.d.). 13 Friedel-Crafts Acylation.

- Rowan, A. D., et al. (2021). Biocatalytic Friedel-Crafts Reactions.

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- Yasinski, V., et al. (2020). Review on Recent Developments in Biocatalysts for Friedel–Crafts Reactions.

- Galabov, B., et al. (2016). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. Accounts of Chemical Research, 49(7), 1373-1381.

- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.

- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.

- da Silva, A. A. T., et al. (2024).

- Lewars, E. G. (2018). Charles Friedel (1832–1899) and James Mason Crafts (1839–1917): The Friedel–Crafts Alkylation and Acylation Reactions. In Name Reactions in Organic Chemistry (pp. 49-53). Springer, Cham.

- ECHEM. (2024). Linear Alkyl Benzene.

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- Majeed, M. H., et al. (2018). Improvement of Industrial Linear Alkyl Benzene for Detergents Production. Kirkuk University Journal-Scientific Studies, 13(1), 249-261.

- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.

- Katiya, M. M., & Khayal, A. (2021). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude. International Journal of Scientific Research in Science and Technology, 8(4), 19-27.

- Depauw, C., & Leber, P. A. (1979). The Friedel-Crafts alkylation of benzene: A first year organic laboratory experiment.

- Tuan, V. A., et al. (2017). Green synthesis of linear alkylbenzenes via Diels−Alder cycloaddition between furan and linear alkenes over niobic acid catalyst. Petroleum Science and Technology, 35(14), 1461-1467.

- Gholipour, Z., & Asgari, M. (2022). A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. Journal of Petroleum and Gas Engineering, 13(1), 1-10.

- Mandal, D., et al. (2019). Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates, and Mechanistic Crossovers. Journal of the American Chemical Society, 141(24), 9719-9730.

- University of Massachusetts Boston. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.

- Aitani, A. M., et al. (2014). Environmental Benign Catalysis for Linear Alkylbenzene Synthesis: A Review. RSC Advances, 4(45), 23565-23583.

- Scribd. (n.d.). Friedel-Crafts Alkylation Lab Guide.

- Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes. In Organic Chemistry II.

- Organic Chemistry Lab. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. [Link]

- Wikipedia. (n.d.). Alkylbenzene.

- Rezaei, M., et al. (2019). Synthesis of Liner Alkyl-benzene Sulfonate Nanoparticle Using Green Promoter and High Efficiency. International Journal of New Chemistry, 6(2), 76-86.

- Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.

- Chemistry LibreTexts. (2015, July 18). 15.11: Friedel-Crafts Alkylation.

- Heravi, M. M., & Zadsirjan, V. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40696-40737.

- ChemistryViews. (2024, April 20). Charles Friedel and the Accidental Discovery of an Important Reaction.

- Wang, J., et al. (2017). Synthesis of linear alkylbenzene catalyzed by Hβ-zeolite. Industrial & Engineering Chemistry Research, 56(1), 133-140.

- Price, C. C. (1946). The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. Organic Reactions, 3(1), 1-82.

- Li, X., et al. (2016). Synthesis of alkylbenzenes via the alkylation of benzene using α-olefin dimers and the surfactant properties of their sulfonates. Journal of Surfactants and Detergents, 19(4), 733-740.

- FITT, IIT Delhi. (2023). Synthesis of Pharmaceutical Drug Precursors via Reductive Friedel-Crafts Reaction.

- Liu, Y., et al. (2015). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 5(86), 70268-70272.

- Toth, T., & George, M. (1994). Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. Journal of the American Society for Mass Spectrometry, 5(7), 643-653.

- Heravi, M. M., & Zadsirjan, V. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40696-40737.

- Smith, A. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL.

- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.

Sources

- 1. The Friedel–Crafts Alkylation and Acylation Reactions - SYNFORM - Thieme Chemistry [thieme.de]

- 2. researchgate.net [researchgate.net]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. websites.umich.edu [websites.umich.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thieme.de [thieme.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 10. [PDF] A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 16. cerritos.edu [cerritos.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. eurekaselect.com [eurekaselect.com]

- 19. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 20. researchgate.net [researchgate.net]

- 21. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Linear Alkyl Benzene - ECHEM [echem-eg.com]

- 23. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 25. Alkylbenzene - Wikipedia [en.wikipedia.org]

- 26. brocku.scholaris.ca [brocku.scholaris.ca]

Quantum Chemical Investigation of the Conformational Stability of (1-Methylcyclohexyl)benzene: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of the conformational stability of (1-Methylcyclohexyl)benzene. The conformational preferences of molecules are paramount in determining their physical, chemical, and biological properties, making their accurate prediction a critical aspect of modern chemical research, particularly in the realm of drug discovery and materials science.[1][2][3] This document outlines a robust computational workflow, leveraging Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), to elucidate the energetic landscape of this compound's primary conformers. We delve into the theoretical underpinnings of these methods, provide a step-by-step protocol for their application, and discuss the interpretation of the resulting data. The key findings focus on the relative stabilities of the axial and equatorial conformers, offering insights into the steric and electronic factors governing their equilibrium. This guide is intended to be a valuable resource for researchers seeking to apply high-level computational techniques to understand and predict molecular behavior.

I. Introduction

The Significance of Conformational Analysis